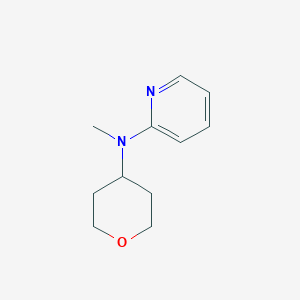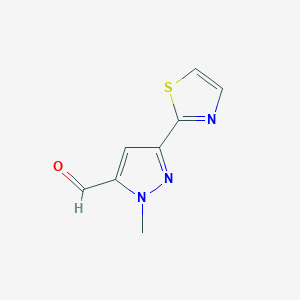
1-methyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that contains both thiazole and pyrazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 2-aminothiazole and 3-methyl-1H-pyrazole-5-carbaldehyde.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in solvents such as ethanol or methanol, and the reaction temperatures range from room temperature to reflux conditions.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The thiazole and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiazole and pyrazole derivatives.
Aplicaciones Científicas De Investigación
1-methyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.
Mecanismo De Acción
The mechanism of action of 1-methyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparación Con Compuestos Similares
- 1-methyl-3-(1,3-thiazol-2-yl)thiourea
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Comparison: 1-methyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde is unique due to its combination of thiazole and pyrazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C8H7N3OS |
|---|---|
Peso molecular |
193.23 g/mol |
Nombre IUPAC |
2-methyl-5-(1,3-thiazol-2-yl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C8H7N3OS/c1-11-6(5-12)4-7(10-11)8-9-2-3-13-8/h2-5H,1H3 |
Clave InChI |
DDZVLZVOQHUETQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)C2=NC=CS2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


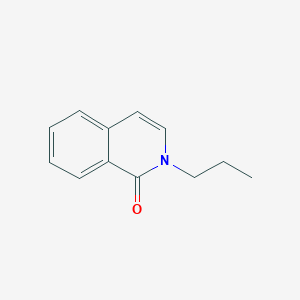

![Butanenitrile, 3-methyl-2-[[(trimethylsilyl)oxy]amino]-](/img/structure/B11906234.png)
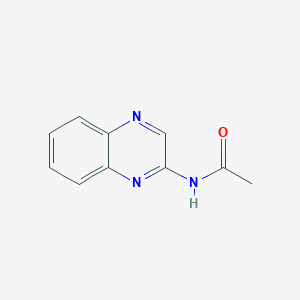

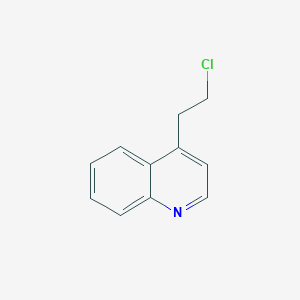
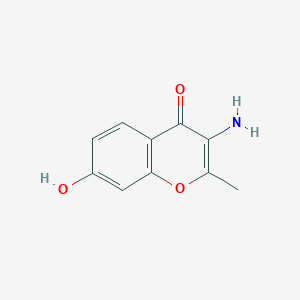

![tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B11906274.png)
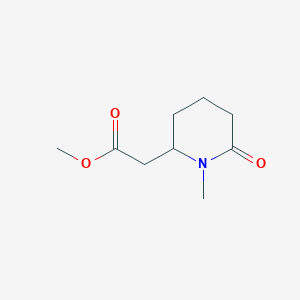
![8-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11906279.png)

